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molecular formula C16H16O2 B8714086 2-Phenethyl-2,3-dihydrobenzofuran-5-ol CAS No. 133174-25-1

2-Phenethyl-2,3-dihydrobenzofuran-5-ol

Cat. No. B8714086
M. Wt: 240.30 g/mol
InChI Key: DGHBJOBIMBJGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05091533

Procedure details

Ethanethiol (62 gm; 1 mole) was added dropwise to lithium hydride (8 gm; 1 mole) in dimethylformamide (700 mL) under nitrogen atmosphere. 2-(2-phenylethyl)-5-methoxy-2,3-dihydrobenzofuran, E4, (126 gm; 500 mmoles) in dimethylformamide (200 mL) was then added in one portion and the mixture brought to reflux for 3 hours. The mixture was poured into 1N hydrochloric acid and extracted with diethyl ether. The ether layer was separated and backwashed with water twice, dried over MgSO4, filtered and concentrated in vacuo to obtain 123 gm (98%) of 5-hydroxy-2-(2-phenylethyl)-2,3-dihydrobenzofuran, E5, m.p. 56°-58° C.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
2-(2-phenylethyl)-5-methoxy-2,3-dihydrobenzofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(S)C.[H-].[Li+].[C:6]1([CH2:12][CH2:13][CH:14]2[CH2:18][C:17]3[CH:19]=[C:20]([O:23]C)[CH:21]=[CH:22][C:16]=3[O:15]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl>CN(C)C=O>[OH:23][C:20]1[CH:21]=[CH:22][C:16]2[O:15][CH:14]([CH2:13][CH2:12][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH2:18][C:17]=2[CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
C(C)S
Name
Quantity
8 g
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-(2-phenylethyl)-5-methoxy-2,3-dihydrobenzofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC1OC2=C(C1)C=C(C=C2)OC
Name
E4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC1OC2=C(C1)C=C(C=C2)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(CC(O2)CCC2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 123 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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